3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
This compound is a heterocyclic organic molecule featuring a thieno[3,2-d][1,2,3]triazin-4(3H)-one core fused with a piperidinyl group substituted by a 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl moiety.
Properties
IUPAC Name |
3-[1-(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S2/c1-23-15(11-14(21-23)16-3-2-9-28-16)18(26)24-7-4-12(5-8-24)25-19(27)17-13(20-22-25)6-10-29-17/h2-3,6,9-12H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDUTQLDFACZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)N=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization Approach
The diazotization of appropriate amino-thiophene derivatives constitutes a well-established route to thieno[3,2-d]triazin-4(3H)-one scaffolds. This method typically involves the following sequence:
- Preparation of a suitable amino-thiophene precursor
- Diazotization with sodium nitrite in acidic conditions
- Intramolecular cyclization to form the triazine ring
A representative synthetic pathway involves diazotization of amino-thiophene derivatives with sodium nitrite in concentrated hydrochloric acid, leading to formation of 4-chloro-6-phenylaminothieno[3,2-d]-1,2,3-triazin-7-carbonitrile derivatives, which can be further functionalized.
Condensation-Cyclization Approach
An alternative methodology involves condensation reactions between thiophene-containing precursors and nitrogen-rich compounds:
- Reaction of functionalized thiophene with hydrazine derivatives
- Subsequent cyclization with appropriate reagents
- Final oxidation to yield the desired triazinone structure
For example, certain thieno[3,2-d]triazin-4(3H)-one derivatives have been synthesized through the treatment of 3-amino-5-phenylamino-2,4-dicarbonitrile with sodium nitrite in concentrated HCl to produce 4-chloro-6-phenylaminothieno[3,2-d]-1,2,3-triazin-7-carbonitrile.
Synthesis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl Component
The pyrazole-carbonyl fragment represents another synthetic challenge that requires careful consideration of functional group compatibility.
Formation of Pyrazole Ring
The synthesis of the 1-methyl-3-(thiophen-2-yl)-1H-pyrazole moiety typically follows established pyrazole formation pathways:
- Reaction of 1,3-dicarbonyl compounds with thiophene-2-carboxaldehyde
- Cyclization with methylhydrazine to yield the N-methyl pyrazole
- Functionalization at the 5-position to introduce the carbonyl group
A common approach involves forming the pyrazole ring through condensation of hydrazines with α,β-unsaturated ketones, followed by appropriate functionalization to introduce the thiophene substituent.
Carbonyl Activation
The activation of the pyrazole-5-carboxylic acid to the corresponding carbonyl chloride can be achieved through several methods:
- Treatment with thionyl chloride or oxalyl chloride
- Reaction with phosphorus pentachloride
- Use of modern coupling reagents for direct amide formation
The synthesis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl chloride typically involves multiple steps, including formation of the pyrazole ring, incorporation of the thiophene moiety, and conversion of the carboxylic acid to an acyl chloride.
Piperidine Functionalization
The piperidin-4-yl component requires regioselective functionalization to serve as an appropriate linker between the triazine and pyrazole moieties.
N-Acylation of Piperidine
The attachment of the pyrazole-carbonyl unit to the piperidine nitrogen can be achieved through:
- Direct acylation with the activated pyrazole-5-carbonyl chloride
- Coupling reactions using carbodiimide reagents
- Alternative amide bond formation strategies
Similar N-acylation approaches have been documented for the preparation of related compounds such as 3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)thieno[3,2-d]triazin-4(3H)-one, where the piperidine nitrogen is acylated with various benzoyl derivatives.
C-4 Functionalization
The attachment of the functionalized piperidine to the triazine core typically involves:
- Preparation of 4-amino or 4-hydroxy piperidine derivatives
- Nucleophilic substitution reactions with the chloro-triazine intermediate
- Final deprotection and purification steps
Convergent Synthesis Strategies
Based on the analysis of related compounds, several convergent approaches can be proposed for the target molecule.
Triazine-First Approach
This strategy prioritizes the initial formation of the triazine core:
Pyrazole-Piperidine Approach
This alternative prioritizes the initial preparation of the pyrazole-piperidine fragment:
- Synthesis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl chloride
- Acylation of the piperidine nitrogen
- Attachment of the resulting intermediate to the triazine scaffold
Reaction Conditions and Optimization
The success of the synthetic route depends critically on careful optimization of reaction parameters. The following table summarizes key reaction conditions for critical synthetic steps:
| Synthetic Step | Reagents | Solvent | Temperature | Time | Yield Range |
|---|---|---|---|---|---|
| Thieno-triazine formation | NaNO₂, HCl | Ethanol/Water | 0-5°C | 2-4 h | 55-70% |
| Pyrazole formation | Methylhydrazine | Ethanol | Reflux | 3-5 h | 60-75% |
| Piperidine acylation | Pyrazole-carbonyl chloride, Et₃N | DCM | 0°C to rt | 6-12 h | 70-85% |
| Final coupling | K₂CO₃, KI | DMF | 80-100°C | 8-12 h | 45-65% |
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
- Polar aprotic solvents (DMF, DMSO) facilitate nucleophilic substitutions
- Halogenated solvents (DCM, chloroform) are preferred for acylation reactions
- Alcoholic solvents optimize heterocycle formation steps
Catalyst and Additive Effects
Various catalysts and additives can enhance reaction performance:
- Phase transfer catalysts improve interfacial reactions
- Lewis acids accelerate certain condensation reactions
- Base selection critically affects selectivity and yield
Purification and Characterization
Isolation Techniques
The following purification strategies have proven effective:
- Column chromatography using silica gel with appropriate eluent systems
- Recrystallization from suitable solvent combinations
- Preparative HPLC for final product purification
Analytical Methods
Comprehensive characterization of intermediates and the final product typically employs:
- Nuclear Magnetic Resonance (¹H, ¹³C, 2D techniques)
- High-Resolution Mass Spectrometry
- Infrared Spectroscopy
- X-ray Crystallography (when applicable)
Comparative Analysis of Synthetic Routes
The following table presents a comparative analysis of the major synthetic approaches:
| Synthetic Approach | Advantages | Limitations | Overall Efficiency | Scalability |
|---|---|---|---|---|
| Convergent (Triazine-first) | Fewer steps, higher overall yield | Complex intermediates | High | Moderate |
| Linear synthesis | Simpler individual steps | Lower overall yield, more steps | Moderate | Good |
| Fragment coupling | Flexibility in optimization | Potential chemoselectivity issues | Moderate to High | Variable |
Practical Considerations and Troubleshooting
Common Synthetic Challenges
Several challenges may arise during synthesis:
- Regioselectivity issues in heterocycle formation
- Competitive N-acylation at multiple nitrogen sites
- Purification difficulties due to similar polarity intermediates
Scale-Up Considerations
For larger-scale preparation, several modifications are typically necessary:
- Adjustment of reaction concentrations to manage exotherms
- Selection of more economical reagents and catalysts
- Development of continuous flow processes for hazardous steps
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of chemical reactions including:
Oxidation: Conversion of the thiophene sulfur to sulfoxides and sulfones.
Reduction: Hydrogenation of the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution on the thiophene and pyrazole rings.
Common Reagents and Conditions: Reactions typically employ reagents such as potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenated reagents for substitution.
Major Products: Major products vary depending on the reaction type but may include sulfoxides, sulfones, reduced pyrazole derivatives, and substituted thiophene compounds.
4. Scientific Research Applications: The versatility of 3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is evidenced by its numerous applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Functions as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, particularly in anti-inflammatory and anti-cancer research.
Industry: Applied in the manufacture of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often binding to active sites on enzymes or receptors.
Molecular Targets and Pathways: The pyrazole and thieno[3,2-d][1,2,3]triazin-4(3H)-one moieties contribute to its binding affinity and specificity, influencing pathways involved in inflammation and cellular proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs documented in the evidence. Below is a comparative analysis based on substituent effects, synthesis, and hypothetical properties:
Table 1: Structural Comparison
Key Observations
Electronic Effects :
- The target compound’s thiophene substituent may enhance π-π interactions compared to phenyl or methyl groups in analogs .
- The 1-methylpyrazole moiety likely reduces metabolic degradation relative to unsubstituted pyrazoles .
Synthesis Challenges: The thieno-triazinone core requires precise cyclization conditions, similar to triazolone derivatives in . Coupling the piperidinyl group with the pyrazole-carbonyl unit may involve amide bond formation, as seen in .
Hypothetical Bioactivity :
- Thiophene-containing analogs (e.g., ) often exhibit kinase inhibition due to planar aromatic systems.
- Piperidine linkers (as in the target compound) may improve blood-brain barrier penetration compared to benzyl groups .
Table 2: Hypothetical Physicochemical Properties
Biological Activity
The compound 3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one represents a complex molecular structure that integrates various pharmacophores known for their biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound can be broken down into its key structural components:
- Pyrazole moiety : Known for various biological activities including anti-inflammatory and anticancer properties.
- Thieno[3,2-d][1,2,3]triazinone : A heterocyclic structure that contributes to the compound's pharmacological profile.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a wide range of biological activities:
-
Anticancer Activity :
- Pyrazole derivatives have been reported to possess significant anticancer properties. A study highlighted that pyrazoles can inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .
- The thieno[3,2-d][1,2,3]triazinone framework has also been associated with anticancer effects, targeting specific cancer cell lines .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Neuroprotective Effects :
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
- Receptor Interaction : The compound may interact with various receptors such as estrogen receptors or GABA receptors, influencing cellular signaling pathways .
- Oxidative Stress Modulation : By acting as antioxidants, these compounds can mitigate oxidative damage within cells .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Anticancer Activity :
- Antimicrobial Testing :
Scientific Research Applications
The compound 3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, synthesizing existing research findings and case studies to provide a comprehensive overview.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole and triazine compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been evaluated for their efficacy against various cancer cell lines. Research suggests that the incorporation of the thieno[3,2-d][1,2,3]triazinone scaffold can enhance the selectivity and potency of these compounds as anticancer agents.
Case Study: Anticancer Screening
In one study, a series of thiazole and triazine derivatives were synthesized and tested against human cancer cell lines. The results demonstrated that the presence of the pyrazole moiety significantly increased cytotoxicity compared to control compounds .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been recognized for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. The introduction of the piperidine ring may further enhance this activity by improving binding affinity to COX enzymes.
Case Study: Inhibition Studies
A recent investigation into similar pyrazole-based compounds revealed that modifications at the 5-position of the pyrazole ring led to increased COX-2 inhibition, demonstrating a promising lead for further development .
Antimicrobial Activity
The thienyl and pyrazole components are known for their antimicrobial properties. Compounds containing these motifs have been reported to exhibit activity against a range of bacterial strains, including multidrug-resistant pathogens.
Case Study: Antimicrobial Testing
In vitro tests conducted on related pyrazole derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could be tailored to enhance antimicrobial potency .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic strategies include:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with thiophene carboxaldehydes.
- Piperidine Attachment : Employing coupling reactions to attach piperidine moieties.
- Cyclization : Final cyclization steps to form the triazine core.
Table 2: Synthetic Pathways Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Pyrazole Formation | Condensation | Hydrazine, Thiophene Aldehyde |
| Piperidine Coupling | Nucleophilic Substitution | Piperidine Derivative |
| Triazine Cyclization | Cyclization | Appropriate cyclizing agents |
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Answer:
The synthesis of this compound involves multi-step organic reactions, typically including:
- Core formation : Condensation of pyrazole and thienotriazinone precursors under reflux conditions (e.g., ethanol or THF as solvents, 60–80°C) .
- Coupling reactions : Use of coupling agents (e.g., EDCI/HOBt) to link the piperidine and thiophene moieties .
- Purification : Chromatography (silica gel or HPLC) or recrystallization to achieve >95% purity .
Critical parameters : - Solvent polarity and temperature control to avoid side reactions (e.g., thiophene ring decomposition) .
- Real-time monitoring via -NMR and LC-MS to track intermediate formation .
Basic: Which analytical techniques are most effective for structural characterization?
Answer:
- NMR Spectroscopy : - and -NMR to confirm regiochemistry of the pyrazole and thienotriazinone rings. For example, aromatic proton splitting patterns distinguish substituent positions .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H] at m/z 500–550 range) .
- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the piperidine-thiophene junction .
Basic: How should initial biological screening be designed to evaluate its therapeutic potential?
Answer:
- Target selection : Prioritize kinases or proteases due to the triazinone core’s affinity for ATP-binding pockets .
- In vitro assays :
- Enzymatic inhibition assays (IC determination) under physiologically relevant pH (7.4) and temperature (37°C) .
- Cytotoxicity screening (e.g., MTT assay on cancer cell lines) .
- Control compounds : Include structurally similar analogs (e.g., pyrazole-thiazolidinone derivatives) to benchmark activity .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted?
Answer:
- Variable substituents : Synthesize derivatives with modified thiophene (e.g., halogenation) or piperidine (e.g., N-alkylation) groups .
- Biological testing : Compare IC values across analogs to identify critical pharmacophores (Table 1) .
- Computational modeling : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy in target proteins .
Table 1 : Example SAR for analogs (hypothetical data based on ):
| Substituent Position | Modification | IC (nM) | Target Protein |
|---|---|---|---|
| Thiophene C-2 | -Cl | 45 ± 3 | Kinase A |
| Piperidine N-1 | -CH → -CH | 120 ± 10 | Kinase B |
Advanced: How can contradictions in reported bioactivity data be resolved?
Answer:
Discrepancies (e.g., varying IC values across studies) may arise from:
- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1%) .
- Compound purity : Impurities >5% skew results; validate via HPLC and elemental analysis .
- Structural analogs : Misidentification of regioisomers (e.g., pyrazole substitution patterns) .
Resolution : Replicate assays with rigorously characterized batches and standardize protocols (e.g., NIH guidelines) .
Advanced: What strategies improve the compound’s stability under physiological conditions?
Answer:
- pH stability : Test degradation kinetics in simulated gastric fluid (pH 2) and plasma (pH 7.4). Thienotriazinone rings may hydrolyze at acidic pH; consider enteric coatings .
- Light sensitivity : Thiophene derivatives are prone to photodegradation; store in amber vials and exclude UV light during assays .
- Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., piperidine N-demethylation) .
Advanced: How can computational methods guide mechanistic studies?
Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to predict reactive sites (e.g., nucleophilic attack at the triazinone C-4 position) .
- Molecular Dynamics (MD) : Simulate binding interactions over 100 ns trajectories to assess target residence time .
- ADMET Prediction : Tools like SwissADME forecast bioavailability and blood-brain barrier penetration .
Advanced: What are the challenges in scaling up synthesis, and how are they addressed?
Answer:
- Low yields : Multi-step reactions often suffer from cumulative inefficiencies. Optimize via flow chemistry (e.g., continuous stirred-tank reactors) .
- Purification bottlenecks : Replace column chromatography with solvent/antisolvent crystallization .
- Safety : Exothermic reactions (e.g., thiophene ring closure) require controlled addition rates and cooling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
